molecular formula C18H32O16 B1165402 3 Fucosyllactose linked to BSA

3 Fucosyllactose linked to BSA

Cat. No.: B1165402
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Description

Fundamental Significance of Human Milk Oligosaccharides (HMOs) in Biological Systems

Human milk oligosaccharides (HMOs) are a complex and abundant group of sugars found in human breast milk, ranking as the third most plentiful solid component after lactose (B1674315) and lipids. nih.gov They are not readily digested by infants, indicating their primary roles extend beyond simple nutrition. nih.gov Instead, HMOs serve as bioactive molecules crucial for infant health and development. nih.govfrontiersin.org

The primary functions of HMOs include:

Prebiotic Effects: HMOs selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species, which are dominant in the gut microbiota of breastfed infants. ontosight.airesearchgate.netlayerorigin.com This helps in establishing a healthy gut microbiome. layerorigin.com

Immune System Modulation: HMOs contribute to the development and maturation of the infant's immune system. nih.govfrontiersin.orgresearchgate.net They can modulate immune responses, potentially reducing the risk of allergies and infections. ontosight.airesearchgate.net

Pathogen Inhibition: By acting as soluble decoy receptors, HMOs can prevent pathogens from attaching to intestinal epithelial cells, thereby reducing the risk of infections. jst.go.jpresearchgate.net

Gut Barrier Function: Evidence suggests that HMOs support the development of the intestinal barrier, enhancing its integrity. nih.govresearchgate.net

Brain Development: Emerging research points to a role for HMOs in cognitive development and the gut-brain axis. nih.govlayerorigin.comnih.gov

3-Fucosyllactose (B594375) (3-FL) is a prominent fucosylated HMO. nih.gov While not as extensively studied as 2'-Fucosyllactose, 3-FL is recognized for its significant biological activities, including promoting the growth of beneficial bacteria, modulating the immune system, and potentially inhibiting pathogen adhesion. ontosight.ainih.govnih.govdsm-firmenich.com Its concentration in human milk increases over the course of lactation. nih.gov

Principles and Rationale for Hapten-Carrier Conjugation in Immunological and Glycan-Recognition Studies

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. wikipedia.org By themselves, haptens like 3-FL are too small to be immunogenic. nih.gov The carrier provides the necessary size and molecular complexity to be recognized by the immune system. creative-biolabs.com

The process of hapten-carrier conjugation is fundamental for several reasons:

Inducing an Immune Response: When a hapten is conjugated to a carrier protein like BSA, the conjugate becomes immunogenic, capable of stimulating the production of antibodies specific to the hapten. creative-biolabs.combiomedres.us

Studying Molecular Recognition: These conjugates are invaluable tools for studying the binding interactions between glycans (like 3-FL) and glycan-binding proteins (lectins), antibodies, and other cellular receptors. nih.govsigmaaldrich.com

Developing Immunoassays: Hapten-carrier conjugates are essential for developing various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), to detect and quantify specific antibodies or antigens. wikipedia.orgresearchgate.net

Bovine Serum Albumin (BSA) is a frequently used carrier protein due to its availability, stability, and well-characterized structure. medchemexpress.comthermofisher.comabbexa.com It contains numerous sites for conjugation, allowing for the attachment of multiple hapten molecules. mdpi.com The resulting 3-Fucosyllactose-BSA conjugate can then be used, for example, to immunize animals to generate anti-3-FL antibodies or as a coating antigen in immunoassays to detect such antibodies. researchgate.netacs.org

Overview of the Academic Research Landscape of 3-Fucosyllactose-Bovine Serum Albumin Conjugates

The academic research landscape for 3-Fucosyllactose-BSA conjugates is primarily focused on their application as tools in glycobiology and immunology. These conjugates are commercially available from various suppliers for research purposes. biosynth.combiosynth.comelicityl-oligotech.comelicityl-oligotech.com

Key research applications include:

Glycan Array Technology: 3-FL-BSA conjugates are immobilized on surfaces to create glycan arrays. These arrays are used to screen for interactions with a wide range of biological samples, helping to identify novel glycan-binding proteins and to profile anti-glycan antibody responses in human serum. researchgate.netnih.gov For instance, printed microarrays including fucosyllactose-BSA have been used to study the binding specificities of various lectins. researchgate.net

Immunoassay Development: The conjugates serve as critical reagents in the development of sensitive and specific immunoassays. For example, they can be used to coat microplates in ELISA to detect and characterize antibodies that recognize 3-Fucosyllactose. nih.gov

Inhibition Studies: Researchers use 3-FL-BSA to investigate the inhibitory potential of 3-FL against the binding of pathogens, such as noroviruses, to their host cell receptors. nih.gov Studies have shown that fucosylated HMOs can act as potent inhibitors of norovirus binding. nih.gov

Cancer Glycosylation Research: Altered glycosylation is a hallmark of cancer. Lectins that recognize specific fucose linkages are being explored as potential cancer biomarkers. nih.gov 3-FL-BSA conjugates can be used as tools to study lectins that bind to 3'-fucosylated structures, which have been found to be upregulated in certain cancers like pancreatic cancer. nih.gov

Table 1: Research Applications of 3-Fucosyllactose-BSA Conjugates

Research Area Application of 3-FL-BSA Conjugate Key Findings
Glycan-Protein Interactions Immobilized ligand on glycan arrays to probe for binding partners. Identification of lectins and antibodies with specificity for 3-fucosylated structures. researchgate.net
Immunology Immunogen to generate anti-3-FL antibodies; coating antigen in immunoassays. Enables the study of immune responses to specific HMO structures. researchgate.net
Virology/Pathogen Research Competitive inhibitor in binding assays. Fucosylated glycans, including 3-FL, can inhibit the binding of pathogens like norovirus to host cells. nih.gov
Cancer Research Tool to characterize lectins that recognize cancer-associated glycan structures. Glycans containing 3' fucose may serve as biomarkers for certain cancers. nih.gov

Properties

Molecular Formula

C18H32O16

Synonyms

Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Synthesis and Bioconjugation Methodologies for 3 Fucosyllactose Bovine Serum Albumin Conjugate Production

Derivatization Strategies for 3-Fucosyllactose (B594375) Prior to Conjugation

Prior to its attachment to a carrier protein like BSA, the native 3-Fucosyllactose molecule often requires chemical modification, or derivatization, to introduce a reactive functional group. This functional group serves as a chemical handle for the subsequent conjugation reaction. A common and effective strategy involves the introduction of a terminal amine group. This can be achieved by adding a linker with a primary amine (-NH2) to the reducing end of the oligosaccharide. elicityl-oligotech.com This amino-functionalized 3-Fucosyllactose can then readily react with activated carboxyl groups on the protein or with other amine-reactive crosslinkers.

Another significant approach is reductive amination, where the reducing end of the 3-Fucosyllactose can be directly coupled to the primary amine groups of lysine (B10760008) residues on the surface of BSA. elicityl-oligotech.comfrontiersin.org This method forms a stable secondary amine linkage. researchgate.net The process involves the initial formation of a Schiff base between the aldehyde group of the open-ring form of the sugar and the amine group of the protein, which is then reduced to a stable amine bond using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. frontiersin.orgresearchgate.netnih.gov

Chemical Cross-linking Approaches for Covalent Attachment to Bovine Serum Albumin

Once 3-Fucosyllactose is appropriately derivatized, or for direct conjugation methods, several chemical cross-linking strategies can be employed to covalently link it to BSA. These methods are chosen based on the available functional groups on both the glycan and the protein, as well as the desired stability of the resulting linkage.

Carbodiimide (B86325) chemistry is a widely used "zero-length" cross-linking method that facilitates the formation of an amide bond between a carboxyl group and a primary amine. thermofisher.com In the context of 3-Fucosyllactose-BSA conjugation, this approach is typically used when the 3-Fucosyllactose has been derivatized with a linker containing a carboxyl group, or conversely, if the protein's carboxyl groups are to be activated to react with an amino-functionalized glycan.

The reaction is mediated by a carbodiimide reagent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). thermofisher.com EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form a stable amide bond. However, this intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH. thermofisher.com

Table 1: Key Reagents in Carbodiimide-mediated Coupling

Reagent Full Name Function
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Activates carboxyl groups for reaction with primary amines. thermofisher.com
NHS N-hydroxysuccinimide Stabilizes the activated carboxyl group, increasing coupling efficiency. thermofisher.com

| Sulfo-NHS | N-hydroxysulfosuccinimide | A water-soluble analog of NHS, used for reactions in aqueous buffers. thermofisher.com |

Maleimide-thiol chemistry provides a highly specific and efficient method for bioconjugation. axispharm.com This reaction involves the Michael addition of a thiol (sulfhydryl) group to the double bond of a maleimide (B117702) ring, forming a stable thioether linkage. axispharm.comlumiprobe.com For this strategy to be applied to 3-Fucosyllactose-BSA conjugation, one of the components must possess a maleimide group and the other a thiol group.

Typically, BSA, which contains cysteine residues with free thiol groups, can be the thiolated component. lumiprobe.com Alternatively, both the glycan and the protein can be functionalized with heterobifunctional crosslinkers to introduce the required reactive groups. For instance, 3-Fucosyllactose could be derivatized with a linker containing a thiol group, and BSA could be modified to introduce maleimide groups. The reaction is highly selective for thiols within a pH range of 6.5 to 7.5. axispharm.com

Beyond carbodiimide and maleimide chemistries, other established methods are also utilized for glycan-protein conjugation. Reductive amination, as mentioned earlier, is a direct and widely practiced method for conjugating reducing sugars to proteins. frontiersin.org This technique is valued for its facile coupling and the hydrolytic stability of the resulting covalent linkage. frontiersin.org

Another approach involves the use of bifunctional linkers that can connect the glycan and the protein. frontiersin.org These linkers possess two different reactive groups, one for attaching to the glycan and the other for reacting with the protein. This provides greater control over the spacing and orientation of the conjugated molecules.

Optimization of Conjugation Reaction Parameters for Enhanced Yield and Specificity

The efficiency and success of the 3-Fucosyllactose-BSA conjugation are highly dependent on the careful optimization of several reaction parameters.

pH: The pH of the reaction buffer is critical. For instance, carbodiimide-mediated coupling with NHS is most efficient at a slightly acidic pH (around 6.0) for the activation step, while the subsequent reaction with the amine is favored at a physiological pH (7.2-8.5). Maleimide-thiol reactions are optimal between pH 6.5 and 7.5 to ensure selectivity for thiols over other nucleophilic groups like amines. axispharm.com

Molar Ratio of Reactants: The stoichiometry of the glycan, protein, and cross-linking reagents significantly impacts the degree of conjugation. A molar excess of the activated glycan is often used to achieve a higher grafting ratio of 3-Fucosyllactose onto the BSA molecule. However, excessive amounts of cross-linker can lead to undesirable protein-protein cross-linking.

Reaction Time and Temperature: The incubation time and temperature of the reaction mixture influence the completion of the conjugation. These parameters need to be optimized to maximize the yield of the desired conjugate while minimizing potential side reactions or degradation of the reactants. For example, maleimide-thiol conjugations can often proceed to completion within a few hours at room temperature. uu.nl

Buffer Composition: The choice of buffer is important as some buffer components can interfere with the conjugation chemistry. For example, buffers containing primary amines (e.g., Tris) should be avoided in reactions involving NHS esters, and buffers with thiols are incompatible with maleimide chemistry. lumiprobe.com

Table 2: General Optimization Parameters for Common Conjugation Chemistries

Conjugation Chemistry Optimal pH Range Key Considerations
EDC/NHS Coupling Activation: ~6.0, Conjugation: 7.2-8.5 Avoid amine-containing buffers. lumiprobe.com
Maleimide-Thiol Linkage 6.5 - 7.5 Requires a thiol-free environment and often the reduction of disulfide bonds. axispharm.comlumiprobe.com

| Reductive Amination | ~7.0 - 9.0 | The choice of reducing agent can influence reaction efficiency and specificity. nih.gov |

Scalability Considerations for 3-Fucosyllactose-Bovine Serum Albumin Conjugate Synthesis

The transition from laboratory-scale synthesis to larger-scale production of 3-Fucosyllactose-BSA conjugates requires careful consideration of several factors to ensure consistency, quality, and cost-effectiveness.

A primary consideration is the reliable and scalable production of the 3-Fucosyllactose starting material. While chemical synthesis is possible, it can be complex and expensive. researchgate.net Metabolic engineering of microorganisms like Escherichia coli has emerged as a promising alternative for the large-scale, cost-effective production of human milk oligosaccharides, including 3-Fucosyllactose. nih.govnih.govnih.govnih.gov

The purification of the final conjugate is another critical aspect of scalability. Efficient methods are needed to remove unreacted glycan, protein, and cross-linking reagents. Size exclusion chromatography and affinity chromatography are commonly used techniques that can be scaled up for larger production volumes.

Finally, robust analytical methods are essential to ensure the quality and batch-to-batch consistency of the conjugate. Techniques such as mass spectrometry, electrophoresis, and carbohydrate analysis are employed to determine the degree of glycosylation, the integrity of the protein, and the absence of impurities. nih.gov The development of qualified analytical test methods is crucial for any potential commercial-scale production. scancell.co.uk

Physicochemical and Structural Elucidation of 3 Fucosyllactose Bovine Serum Albumin Conjugates

Analytical Techniques for Confirmation of Conjugate Formation

The initial and most critical step after a conjugation reaction is to confirm that the carbohydrate has successfully been attached to the protein carrier. Several analytical techniques are employed to provide evidence of this covalent linkage.

UV-Visible spectroscopy is a straightforward and accessible method to obtain preliminary evidence of conjugate formation. Proteins like BSA exhibit a characteristic absorption maximum at approximately 280 nm, primarily due to the presence of aromatic amino acids such as tryptophan and tyrosine. nih.gov The local chemical environment of these residues can be altered upon the covalent attachment of 3-fucosyllactose (B594375) molecules.

This modification can lead to subtle changes in the UV-Vis spectrum. A slight shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance value at 280 nm for the conjugate compared to the unconjugated BSA can indicate successful conjugation. nih.gov While these changes confirm a modification to the protein, they are not definitive proof of 3-fucosyllactose attachment and are typically used in conjunction with other, more specific methods.

Table 1: Representative UV-Visible Spectroscopy Data
Sampleλmax (nm)Absorbance at 280 nmInterpretation
Bovine Serum Albumin (BSA)2790.650Reference spectrum for the unconjugated protein.
3-Fucosyllactose-BSA Conjugate2810.685A slight red shift and hyperchromic effect suggest a change in the protein's microenvironment, consistent with conjugation.

Electrophoretic techniques are powerful for confirming conjugation by visualizing changes in the molecular weight and charge of the protein.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Prior to electrophoresis, samples are treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge. bio-rad.com When 3-fucosyllactose is conjugated to BSA (approx. 66.5 kDa), the molecular weight of the resulting glycoconjugate increases. This increased mass causes the conjugate to migrate more slowly through the polyacrylamide gel compared to the unmodified BSA. nih.gov The result is a band shift towards a higher molecular weight region on the gel, providing strong evidence of successful conjugation. The appearance of a broader or "smeared" band for the conjugate can indicate heterogeneity in the number of sugar molecules attached to each BSA molecule. graphyonline.comresearchgate.net

Table 2: Expected Results from Electrophoretic Analysis
TechniqueSampleObservationConclusion
SDS-PAGEUnmodified BSASharp band at ~66.5 kDa.Reference molecular weight.
3-FL-BSA ConjugateBand shifted to a higher apparent molecular weight (>66.5 kDa), possibly broader. nih.govConfirmation of covalent attachment of 3-FL, increasing the overall mass.
Native PAGEUnmodified BSADistinct band at a position determined by its native charge and size.Reference migration pattern.
3-FL-BSA ConjugateAltered migration pattern (e.g., faster anodic migration) compared to unmodified BSA. researchgate.netConfirmation of modification of BSA's surface charge due to conjugation at lysine (B10760008) residues.

Quantitative Determination of 3-Fucosyllactose Loading (Conjugation Ratio)

After confirming the formation of the conjugate, it is essential to quantify the extent of conjugation, often expressed as the molar ratio of 3-fucosyllactose to BSA. The phenol-sulfuric acid method is a widely used, robust colorimetric assay for determining the total carbohydrate content of a glycoconjugate. nih.govnih.gov

The principle of this assay involves the hydrolysis of the glycosidic bonds within the 3-fucosyllactose moiety by concentrated sulfuric acid, which also dehydrates the resulting monosaccharides (fucose, galactose, glucose) into furfural (B47365) derivatives. These derivatives then react with phenol (B47542) to produce a yellow-orange colored product that can be quantified spectrophotometrically, typically at an absorbance of 490 nm. sci-hub.se

To determine the conjugation ratio, a standard curve is first generated using known concentrations of 3-fucosyllactose. The carbohydrate content of the purified 3-FL-BSA conjugate is then measured using the assay. The protein concentration of the conjugate solution is determined independently using a standard protein assay (e.g., BCA or Bradford assay). bmglabtech.com By knowing the amount of carbohydrate and the amount of protein in the sample, the molar ratio of 3-fucosyllactose per molecule of BSA can be calculated.

Table 3: Example Calculation of 3-Fucosyllactose:BSA Molar Ratio
ParameterValueMethod of Determination
3-FL Content in Conjugate Sample50 µg/mLPhenol-Sulfuric Acid Assay nih.gov
BSA Content in Conjugate Sample200 µg/mLBCA Protein Assay bmglabtech.com
Molecular Weight of 3-FL488.4 g/mol-
Molecular Weight of BSA66,500 g/mol-
Calculated Moles of 3-FL1.02 x 10⁻⁷ moles(50 µg/mL) / (488.4 g/mol)
Calculated Moles of BSA3.01 x 10⁻⁹ moles(200 µg/mL) / (66,500 g/mol)
Calculated Molar Ratio (3-FL/BSA) ~34 (Moles of 3-FL) / (Moles of BSA)

Structural Analysis of the Glycosidic Linkages within the 3-Fucosyllactose Moiety

It is crucial to verify that the structural integrity of the 3-fucosyllactose oligosaccharide is preserved during the conjugation process. This involves confirming the identity of the monosaccharide units and the specific linkages between them.

NMR spectroscopy is a premier, non-destructive technique for the detailed structural elucidation of carbohydrates. acs.orgnih.gov To perform this analysis on the 3-FL-BSA conjugate, the 3-fucosyllactose moiety is typically cleaved from the BSA carrier protein through chemical or enzymatic hydrolysis. The released oligosaccharide is then purified and analyzed.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to confirm the structure. The ¹H NMR spectrum provides a unique fingerprint, with characteristic chemical shifts for the anomeric protons of each sugar residue (α-L-Fuc, β-D-Gal, and α/β-D-Glc) indicating their presence and anomeric configuration. nih.gov 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all the proton resonances within each individual sugar ring. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum. Finally, HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal through-bond and through-space correlations, respectively, between different sugar residues, which are used to definitively establish the sequence and the positions of the glycosidic linkages (e.g., Fuc(α1-3)Gal and Gal(β1-4)Glc). bohrium.com

Mass spectrometry (MS) offers high sensitivity for analyzing glycoconjugates and their components.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is used to analyze the intact 3-FL-BSA conjugate. The resulting mass spectrum will show a significant increase in the molecular weight of BSA corresponding to the mass of the attached 3-fucosyllactose molecules. shimadzu.com The average number of sugar units per protein can be estimated from the difference between the mass of the conjugate and the mass of the native BSA. researchgate.net Analysis of the released and permethylated 3-fucosyllactose can also be performed to confirm its mass of 488.4 Da (for the free sugar).

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for glycosidic linkage analysis. nih.gov This method involves a series of chemical reactions performed on the purified, released 3-fucosyllactose. uga.edu

Permethylation: All free hydroxyl groups are converted to methyl ethers.

Hydrolysis: The glycosidic linkages are cleaved, yielding partially methylated monosaccharides.

Reduction: The aldehyde/ketone groups are reduced to alditols.

Acetylation: The newly formed hydroxyl groups (at the site of the former linkages) are acetylated.

Conformational Dynamics and Three-Dimensional Structure Prediction of the Conjugate

The conjugation of 3-Fucosyllactose (3-FL) to Bovine Serum Albumin (BSA) induces significant changes in the conformational dynamics and three-dimensional structure of the protein. Understanding these alterations is crucial for elucidating the structure-function relationship of the resulting neoglycoconjugate. A combination of computational and experimental approaches is employed to provide a comprehensive picture of the conjugate's structure at an atomic level.

Computational methods offer powerful tools for predicting the three-dimensional structure of the 3-FL-BSA conjugate and exploring its dynamic behavior in a simulated physiological environment. These in silico approaches complement experimental data by providing insights that are often difficult to obtain through laboratory techniques alone.

The process typically begins with the creation of an initial 3D model of the conjugate. This is achieved by computationally attaching the 3-FL molecule to specific amino acid residues on the known crystal structure of BSA (e.g., PDB ID: 3V03). rcsb.org The choice of attachment site depends on the conjugation chemistry used, commonly targeting the amine groups of lysine residues.

Once an initial model is built, molecular dynamics (MD) simulations are performed to refine the structure and analyze its dynamic properties. tandfonline.comrsc.org These simulations solve Newton's equations of motion for every atom in the system, allowing the molecule's conformational landscape to be explored over time, typically on the nanosecond to microsecond scale. researchgate.net The results of these simulations provide a detailed view of the conjugate's flexibility and the interactions between the glycan and protein moieties. rsc.org

Key parameters are analyzed from the MD trajectories to assess the structural stability and dynamics of the 3-FL-BSA conjugate compared to the native protein.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible regions of the protein. An increase in RMSF in areas surrounding the conjugation site would indicate localized increases in flexibility, while changes in distant regions could suggest allosteric conformational effects.

ParameterNative BSA (Simulated)3-FL-BSA Conjugate (Simulated)Interpretation
Average RMSD (nm) 0.35 ± 0.050.42 ± 0.07The conjugate explores a slightly different and wider conformational space but remains structurally stable.
Peak RMSF (nm) at conjugation site 0.210.30Increased local flexibility at the point of glycan attachment.
Peak RMSF (nm) at distant binding domain 0.250.29Suggests potential allosteric effects of conjugation on remote protein domains.

Data are hypothetical and for illustrative purposes.

Furthermore, simulations can quantify the intramolecular interactions, such as hydrogen bonds, that stabilize the conjugate. Analysis of hydrogen bonding between the 3-FL moiety and the BSA surface reveals how the glycan is oriented and helps to understand the stability of its conformation relative to the protein. tandfonline.com

Advanced spectroscopic techniques provide crucial experimental data to validate computational models and offer tangible insights into the conformational changes of BSA upon conjugation with 3-FL.

Circular Dichroism (CD) Spectroscopy Circular dichroism is a widely used technique to investigate changes in the secondary structure of proteins. nih.govresearchgate.net The far-UV CD spectrum of BSA is characterized by two negative bands at approximately 208 nm and 222 nm, which are indicative of its high α-helical content. researchgate.netnih.gov

Covalent attachment of 3-FL molecules to the BSA surface can perturb the protein's secondary structure. By analyzing the changes in the molar ellipticity at these characteristic wavelengths, the percentage of α-helix, β-sheet, and random coil content can be estimated. mdpi.com A decrease in the negative ellipticity at 222 nm typically signifies a loss of α-helical structure, suggesting partial unfolding or conformational rearrangement of the protein backbone upon conjugation. nih.gov

Sampleα-Helix (%)β-Sheet (%)Random Coil (%)
Native BSA 591031
3-FL-BSA Conjugate 551134

Data are hypothetical, based on typical changes observed in BSA conjugation studies. nih.govmdpi.com

Fluorescence Spectroscopy The intrinsic fluorescence of BSA, which originates from its tryptophan and tyrosine residues, is highly sensitive to the local microenvironment. luc.edu Fluorescence spectroscopy is therefore an excellent tool for probing conformational changes in the tertiary structure of the protein. nih.govresearchgate.net

Upon excitation at around 280 nm, native BSA exhibits a strong fluorescence emission peak. Conjugation with 3-FL can lead to quenching (a decrease in fluorescence intensity) and/or a shift in the emission maximum. luc.eduresearchgate.net A blue shift (to a shorter wavelength) indicates that the tryptophan residues have moved to a more hydrophobic environment, whereas a red shift (to a longer wavelength) suggests exposure to a more polar, solvent-exposed environment. Such shifts are direct evidence of a change in the protein's tertiary structure induced by the attached glycan. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful, non-destructive technique that can provide atomic-resolution structural information on glycoproteins in solution. glycopedia.eu While the large size of the BSA conjugate makes a full structural determination challenging, specific NMR experiments can yield invaluable data. nih.govnih.gov

Two-dimensional heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can provide a "fingerprint" of the 3-FL moiety. bohrium.com The chemical shifts of the protons and carbons in the glycan can confirm its identity, anomeric configuration, and the integrity of the glycosidic linkages after the conjugation process. semanticscholar.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can detect through-space interactions between protons on the 3-FL molecule and protons on the protein surface. These NOEs provide distance constraints that are critical for defining the precise orientation and conformational preferences of the glycan relative to the protein, offering a high-resolution validation of the models generated by computational simulations.

Immunological Applications of 3 Fucosyllactose Bovine Serum Albumin Conjugates in Research

Generation of Anti-3-Fucosyllactose Antibodies in Animal Models

The production of antibodies with high specificity and affinity for 3-Fucosyllactose (B594375) is a primary application of the 3-FL-BSA conjugate. This process involves the immunization of research animals, where the BSA carrier protein provides the necessary T-cell epitopes to stimulate a strong and lasting immune response against the covalently linked 3-FL hapten. mdpi.comfrontiersin.org

The success of generating a potent anti-glycan antibody response is heavily dependent on the choice of the carrier protein and adjuvant. nih.gov

Carrier Proteins: Bovine Serum Albumin (BSA) is a widely used carrier protein due to its high immunogenicity, commercial availability, and the presence of numerous primary amine groups (lysine residues) that are amenable to conjugation with carbohydrate haptens like 3-Fucosyllactose. nih.govfrontiersin.org The large size and foreign nature of BSA in most animal models ensure its recognition by the immune system, leading to the activation of T-helper cells. asm.org These activated T-cells, in turn, provide help to B-cells that recognize the 3-FL epitope, promoting their proliferation, class switching, and affinity maturation. Other carrier proteins that have been successfully used for generating anti-carbohydrate antibodies include tetanus toxoid, diphtheria toxoid, and keyhole limpet hemocyanin (KLH). nih.gov

Adjuvants: Adjuvants are critical components of vaccine formulations that enhance the immune response to an antigen. They function by creating an antigen depot at the injection site, allowing for slow release and prolonged exposure to the immune system, and by stimulating innate immune responses that recruit and activate antigen-presenting cells. For the generation of anti-3-Fucosyllactose antibodies, commonly used adjuvants include Freund's complete adjuvant (FCA) for the initial immunization, followed by Freund's incomplete adjuvant (FIA) for subsequent booster immunizations. Aluminum salts (alum) are another class of adjuvants frequently employed in animal immunization protocols. frontiersin.org The choice of adjuvant can significantly influence the magnitude and quality (e.g., antibody isotype and affinity) of the humoral immune response.

A summary of common carrier proteins and adjuvants used in generating anti-glycan antibodies is presented below.

ComponentExample(s)Function
Carrier Protein Bovine Serum Albumin (BSA), Tetanus Toxoid (TT), Keyhole Limpet Hemocyanin (KLH)Provides T-cell epitopes to convert a T-independent carbohydrate antigen into a T-dependent antigen, leading to a robust and long-lasting immune response. mdpi.comfrontiersin.org
Adjuvant Freund's Complete Adjuvant (FCA), Freund's Incomplete Adjuvant (FIA), Aluminum Salts (Alum)Enhances the immune response by creating an antigen depot and stimulating innate immunity. frontiersin.org

The generation of a high-titer and high-affinity anti-3-Fucosyllactose antibody response requires a carefully designed immunization protocol. Typically, research animals such as rabbits or mice are immunized subcutaneously or intraperitoneally with the 3-FL-BSA conjugate emulsified in an appropriate adjuvant. asm.org

An initial primary immunization is followed by several booster injections at regular intervals (e.g., every 2-4 weeks) to augment the antibody response and promote affinity maturation. Blood samples are collected periodically to monitor the development of the humoral immune response. The serum is then analyzed to determine the antibody titer, which is a measure of the concentration of specific antibodies.

The assessment of the humoral immune response involves quantifying the levels of both IgM and IgG antibodies. An initial IgM response is typically followed by a more robust and higher-affinity IgG response, indicative of a successful T-cell dependent immune activation. asm.org Enzyme-Linked Immunosorbent Assay (ELISA) is the most common technique used to measure antibody titers, where microtiter plates are coated with the 3-FL-BSA conjugate to capture the specific antibodies present in the animal serum.

A representative immunization schedule for generating anti-3-Fucosyllactose antibodies in rabbits is outlined below.

DayProcedure
0Pre-immune bleed followed by primary immunization with 3-FL-BSA conjugate in Freund's Complete Adjuvant.
14First booster immunization with 3-FL-BSA conjugate in Freund's Incomplete Adjuvant.
28Second booster immunization with 3-FL-BSA conjugate in Freund's Incomplete Adjuvant.
38Test bleed to assess antibody titer.
56Final booster immunization.
66Final bleed and serum collection.

Once a satisfactory antibody titer is achieved, the polyclonal antibodies are purified from the serum. A crucial next step is to thoroughly characterize their specificity and affinity for the 3-Fucosyllactose epitope.

Specificity: The specificity of the antibodies ensures that they bind exclusively to 3-Fucosyllactose and not to other structurally related glycans. This is typically assessed using competitive ELISA, where the binding of the antibody to immobilized 3-FL-BSA is inhibited by the addition of free 3-Fucosyllactose or other related oligosaccharides. A high degree of inhibition by free 3-FL and minimal inhibition by other sugars indicates high specificity.

Affinity: The affinity of an antibody describes the strength of its binding to its epitope. High-affinity antibodies are desirable for the development of sensitive immunoassays. The association and dissociation constants of the antibody-antigen interaction can be determined using techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI). nih.govnih.gov These methods provide quantitative data on the binding kinetics, allowing for the selection of antibodies with the highest affinity for 3-Fucosyllactose.

Development and Validation of Glycan-Specific Immunoassays

The availability of specific anti-3-Fucosyllactose antibodies enables the development of a variety of immunoassays for the detection and quantification of this important human milk oligosaccharide.

ELISA is a versatile and widely used plate-based assay for detecting and quantifying substances such as proteins, peptides, and small molecules. lectenz.com For the detection of 3-Fucosyllactose, several ELISA formats can be employed, with the competitive ELISA being the most common.

In a typical competitive ELISA for 3-FL, a known amount of 3-FL-BSA conjugate is immobilized on the surface of a microtiter plate. The sample containing an unknown amount of free 3-FL is mixed with a limited amount of anti-3-Fucosyllactose antibody and added to the well. The free 3-FL in the sample competes with the immobilized 3-FL-BSA for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored product. The intensity of the color is inversely proportional to the concentration of free 3-FL in the sample.

This method offers high sensitivity and specificity for the quantification of 3-Fucosyllactose in complex biological matrices such as human milk, infant formula, and serum. creative-biolabs.com

A comparison of different ELISA formats for glycan detection is provided below.

ELISA FormatPrincipleAdvantages
Direct ELISA The antigen (3-FL-BSA) is directly coated on the plate, and a labeled primary antibody is used for detection.Simple and fast.
Indirect ELISA The antigen (3-FL-BSA) is coated on the plate, followed by an unlabeled primary antibody and a labeled secondary antibody.More sensitive than direct ELISA due to signal amplification.
Competitive ELISA The sample (containing free 3-FL) competes with a labeled antigen for binding to a limited amount of antibody. Alternatively, the sample competes with an immobilized antigen for a labeled antibody.Highly sensitive for small molecule detection and suitable for complex samples. creative-biolabs.com

In addition to ELISA, high-throughput platforms like lectin and glycan microarrays are powerful tools for studying glycan-protein interactions and for profiling the glycan-binding specificity of antibodies. creative-biolabs.comnyu.edu

Glycan Microarrays: These platforms consist of a library of different glycans, including 3-Fucosyllactose, immobilized on a solid surface such as a glass slide. To assess the specificity of the generated anti-3-Fucosyllactose antibodies, the microarray is incubated with the antibody solution. The binding of the antibody to each glycan on the array is then detected using a fluorescently labeled secondary antibody. This allows for a comprehensive analysis of the antibody's binding profile against a wide range of glycans, providing a detailed picture of its specificity and potential cross-reactivity. nih.gov

Lectin Microarrays: Lectins are proteins that bind to specific carbohydrate structures. nih.govresearchgate.net Lectin microarrays can be used to profile the glycosylation patterns of complex biological samples. While not a direct immunoassay for 3-Fucosyllactose, they can be used in conjunction with anti-3-Fucosyllactose antibodies in a sandwich-type assay to detect and characterize glycoproteins that carry the 3-Fucosyllactose epitope.

These high-throughput technologies provide a wealth of information and are invaluable for the detailed characterization of anti-glycan antibodies and for exploring the broader biological roles of glycans like 3-Fucosyllactose.

Multiplexed Luminex-based Immunoassays

While direct and extensive literature specifically detailing the use of 3-Fucosyllactose-BSA conjugates in multiplexed Luminex-based immunoassays is limited, the principles of such assays are well-established for other glycan-protein conjugates. In this technology, distinct sets of fluorescently coded magnetic beads are conjugated with specific antigens or antibodies. For a 3-FL-BSA conjugate, the beads would be coated with this neoglycoconjugate to detect and quantify anti-3-FL antibodies or to study the binding of glycan-binding proteins in a multiplex format.

The Luminex xMAP® technology allows for the simultaneous analysis of multiple analytes in a single sample. In the context of 3-FL-BSA, this could involve:

Screening for anti-glycan antibodies: Different bead sets could be coated with various glycan-BSA conjugates, including 3-FL-BSA, to simultaneously screen for the presence and specificity of antibodies against a panel of glycans in biological samples.

Competitive binding assays: To study the binding specificity of a particular lectin or antibody, a competitive assay could be designed where free 3-Fucosyllactose or other carbohydrates compete with the 3-FL-BSA-coated beads for binding to a fluorescently labeled glycan-binding protein.

The high-throughput nature of Luminex assays makes them particularly suitable for large-scale screening studies, such as identifying individuals with specific anti-carbohydrate antibody profiles or discovering novel glycan-binding proteins.

Methodological Considerations for Assay Sensitivity, Specificity, and Cross-Reactivity

When developing and utilizing immunoassays with 3-Fucosyllactose-BSA conjugates, several methodological factors must be carefully considered to ensure reliable and accurate results.

Sensitivity: The sensitivity of the assay is dependent on several factors, including the density of the 3-FL-BSA conjugate on the solid phase (e.g., beads or microplate), the affinity of the detection antibody, and the efficiency of the signal amplification system. Optimization of coating concentrations and blocking procedures is crucial to maximize the signal-to-noise ratio.

Specificity: The specificity of the assay relies on the unique interaction between the 3-Fucosyllactose moiety and the binding protein. It is essential to include proper controls to confirm that the observed binding is specific to the 3-FL portion of the conjugate and not to the BSA carrier protein or the linker used for conjugation.

Cross-Reactivity: A significant consideration is the potential for cross-reactivity. Antibodies or lectins may recognize structurally similar carbohydrate epitopes. For instance, an antibody generated against 3-Fucosyllactose might also show some degree of binding to other fucosylated oligosaccharides. To assess cross-reactivity, a panel of structurally related glycan-BSA conjugates should be tested. It is also important to be aware of potential cross-reactivity with the BSA carrier protein itself, as some individuals may have pre-existing antibodies to BSA. researchgate.net

ConsiderationKey FactorsMitigation Strategies
Sensitivity Conjugate density, antibody affinity, signal amplificationOptimize coating concentration, use high-affinity detection reagents, efficient signal detection system
Specificity Binding to 3-FL vs. BSA/linkerUse BSA-coated controls, unconjugated BSA in blocking buffers, test binding to linker molecule alone
Cross-Reactivity Binding to similar glycan structures, anti-BSA antibodiesTest against a panel of related glycans, screen samples for anti-BSA antibodies, use alternative blocking agents if necessary researchgate.net

Probing Host Glycan-Binding Proteins and Receptors

3-Fucosyllactose-BSA conjugates are instrumental in identifying and characterizing the interactions between 3-FL and host glycan-binding proteins, known as lectins. The multivalent presentation of 3-FL on the BSA scaffold enhances the avidity of these often low-affinity interactions, facilitating their detection.

Investigation of 3-Fucosyllactose Interactions with Endogenous Lectins (e.g., C-type Lectin Receptors, Siglecs, Galectins, Selectins)

C-type Lectin Receptors (CLRs): Studies have shown that fucosylated human milk oligosaccharides can interact with CLRs such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin). While 2'-Fucosyllactose has been more extensively studied in this context, 3-FL is also known to interact with DC-SIGN. nih.govnih.gov The use of 3-FL-BSA in solid-phase binding assays can help to quantify the affinity and specificity of this interaction.

Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins that recognize sialylated glycans. While their primary ligands are sialylated structures, the potential for interaction with other complex oligosaccharides like 3-FL, especially in the context of the gut mucosal environment, is an area of ongoing research.

Selectins: Selectins are a class of C-type lectins that play a crucial role in leukocyte trafficking. Their ligands are typically sialylated and fucosylated structures like sialyl Lewis x. While 3-Fucosyllactose itself is not the canonical selectin ligand, its structural motifs are relevant. 3-FL-BSA can be used in competitive binding assays to investigate if it can modulate the interaction of selectins with their natural ligands.

Studies on Receptor Binding Specificity and Mechanisms

By employing 3-FL-BSA conjugates in various experimental setups, researchers can delve into the specifics of receptor binding. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) using immobilized 3-FL-BSA can provide quantitative data on binding affinities (K D ), association rates (k a ), and dissociation rates (k d ).

Furthermore, by creating a panel of different glycan-BSA conjugates, the fine specificity of a particular lectin can be mapped. For example, comparing the binding of a lectin to 3-FL-BSA versus 2'-FL-BSA can reveal the importance of the fucose linkage position for recognition.

Application as a Research Tool in Immunomodulation Studies (in vitro and animal models)

The immunomodulatory properties of 3-Fucosyllactose are a subject of intense research. The 3-FL-BSA conjugate serves as a valuable tool in these studies by providing a stable and multivalent form of 3-FL for stimulating immune cells in culture or for immunization in animal models to study the resulting immune response.

Modulation of Immune Cell Activation and Cytokine Production in Cell Culture Systems

In vitro studies using cell culture systems are fundamental to understanding the direct effects of 3-Fucosyllactose on immune cells. While much of the existing research has utilized free 3-FL, the use of 3-FL-BSA can be particularly advantageous for cross-linking cell surface receptors, which can be a critical step in initiating signaling cascades.

Immune Cell Activation: 3-FL-BSA can be used to treat various immune cell populations, such as peripheral blood mononuclear cells (PBMCs), dendritic cells, or macrophages, to assess its impact on cell activation. Activation can be measured by the upregulation of cell surface markers (e.g., CD25, CD69, CD86), proliferation assays, and changes in cellular morphology.

Cytokine Production: Following stimulation with 3-FL-BSA, the supernatant from cell cultures can be analyzed for the production of a wide array of cytokines and chemokines. This can be performed using multiplex assays (such as Luminex) or traditional ELISAs. Such studies have shown that 3-FL can influence the production of both pro-inflammatory and anti-inflammatory cytokines, suggesting a role in balancing immune responses. nih.govmdpi.commdpi.com For example, in certain contexts, 3-FL has been shown to decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Cell TypeParameterPotential Effect of 3-FL-BSA Stimulation
T LymphocytesProliferation, Cytokine production (e.g., IFN-γ, IL-4, IL-17)Modulation of T helper cell differentiation and function
B LymphocytesAntibody production, Activation markersInfluence on humoral immunity
Monocytes/MacrophagesPhagocytosis, Cytokine secretion (e.g., TNF-α, IL-1β, IL-10)Polarization towards pro-inflammatory or anti-inflammatory phenotypes
Dendritic CellsMaturation (e.g., CD80, CD86 expression), Cytokine release (e.g., IL-12, IL-10)Shaping of the adaptive immune response

Investigations into Host-Pathogen Adhesion and Interaction Mechanisms

The initial step in many infectious processes is the adhesion of pathogens to host cell surfaces, a mechanism often mediated by the interaction between microbial adhesins and host cell glycans. The trisaccharide 3-Fucosyllactose (3-FL) has been identified as a significant inhibitor of this interaction. Conjugating 3-FL to a large carrier protein like Bovine Serum Albumin (BSA) creates a powerful tool for dissecting these adhesion mechanisms. The 3-Fucosyllactose-BSA conjugate can be utilized in several immunological and biochemical assays to identify and characterize pathogen binding.

One primary application of the 3-FL-BSA conjugate is in solid-phase binding assays. By immobilizing the conjugate on a surface, such as an ELISA plate, researchers can screen for pathogens or isolated microbial proteins that specifically bind to the 3-FL moiety. This allows for the identification of lectins or adhesins that recognize 3-FL as a receptor. Furthermore, the conjugate can be used as an immunogen to generate specific polyclonal or monoclonal antibodies against the 3-FL structure. These antibodies are invaluable reagents for probing the surface of host cells and pathogens, or for use in competitive binding assays to confirm the specificity of pathogen adhesion.

Research has demonstrated that free 3-FL can significantly inhibit the adhesion of various bacterial pathogens to human epithelial cells. For instance, studies have shown that 3-FL reduces the adherence of enteropathogenic Escherichia coli (EPEC) and Pseudomonas aeruginosa to intestinal Caco-2 cells. nih.gov This anti-adhesive property is crucial for preventing colonization and subsequent infection. The 3-FL-BSA conjugate serves to further investigate these phenomena by providing a stable and specific tool to explore the molecular basis of these interactions.

Table 1: Inhibitory Effect of 3-Fucosyllactose (3-FL) on Pathogen Adhesion to Human Epithelial Cell Lines

Pathogen Cell Line Adhesion Reduction (%)
Enteropathogenic E. coli Caco-2 29%
Pseudomonas aeruginosa Caco-2 26%
Pseudomonas aeruginosa A549 23%

Data sourced from studies on the anti-adhesive properties of bioengineered 3-FL. nih.gov

Efficacy Studies in Murine Models of Immune Response

While 3-Fucosyllactose alone has demonstrated significant immunomodulatory effects, conjugating it to BSA enhances its immunogenicity, allowing for the study of specific, T-cell dependent antibody responses against the carbohydrate structure in murine models. Such studies are critical for understanding how the immune system recognizes and responds to specific glycan epitopes, which can inform vaccine development and immunotherapeutic strategies. A 3-FL-BSA conjugate acts as a T-dependent antigen, capable of inducing class switching to IgG antibodies and establishing immunological memory, a feat that small oligosaccharides alone typically cannot achieve.

In murine models, the unconjugated form of 3-FL has already been shown to provide significant protection against various immunological challenges. These studies form the basis for investigating the enhanced and more specific effects of the BSA-conjugated form.

Antiviral Immunity: Dietary supplementation with 3-FL has been shown to protect mice against lethal challenges with various influenza virus strains and even SARS-CoV-2. nih.gov The mechanism involves a unique modulation of the immune system where 3-FL increases the expression of interferon receptors (IFNAR and IFNGR) while attenuating pre-emptive inflammatory responses. nih.gov Upon viral infection, this upregulation of receptors leads to enhanced antiviral innate immunity, including increased nitric oxide production and promotion of leukocyte infiltration to the site of infection. nih.gov

Intestinal Inflammation: In mouse models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, a model for inflammatory bowel disease, oral administration of 3-FL has been shown to be protective. nih.govnih.gov Treatment with 3-FL reversed body weight loss, reduced colon shortening, and protected the expression of tight junction proteins, thereby enhancing the intestinal barrier function. nih.govnih.gov Furthermore, 3-FL significantly reduced the serum levels of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-α (TNF-α). nih.govnih.gov

Allergic Responses: In an ovalbumin-sensitized mouse model of food allergy, 3-FL was as effective as 2'-Fucosyllactose in alleviating allergic symptoms. rsc.org Treatment with 3-FL significantly decreased serum levels of ovalbumin-specific IgE, mouse mast cell protease-1 (mMCP-1), and the Th2 cytokine IL-4, while increasing levels of the Th1 cytokine IFN-γ. rsc.org This indicates a shift in the immune response away from an allergic phenotype.

These findings in murine models highlight the potent immunomodulatory capabilities of 3-FL. The use of a 3-Fucosyllactose-BSA conjugate in further studies would allow researchers to specifically probe the role of antibody-mediated immunity against this glycan structure in these disease models, potentially leading to the development of targeted immunotherapies.

Table 2: Summary of 3-Fucosyllactose Efficacy in Murine Immune Response Models

Murine Model Key Findings
Influenza Virus Infection Provided protective efficacy against lethal challenge; Increased expression of interferon receptors; Promoted leukocyte infiltration. nih.gov
DSS-Induced Colitis Reversed weight loss and colon shortening; Reduced serum IL-6 and TNF-α; Enhanced intestinal barrier function. nih.govnih.gov

| Ovalbumin-Induced Food Allergy | Decreased serum levels of OVA-specific IgE, mMCP-1, and IL-4; Increased serum levels of IFN-γ. rsc.org |

Advanced Research Directions and Methodological Innovations Utilizing 3 Fucosyllactose Bovine Serum Albumin Conjugates

Rational Design of Modified 3-Fucosyllactose-Bovine Serum Albumin Conjugates for Enhanced Research Utility

The efficacy of a 3-Fucosyllactose-BSA conjugate as a research tool is critically dependent on its molecular architecture. Rational design principles are employed to precisely control the conjugate's properties, thereby enhancing its utility for specific applications. nih.gov Key parameters in this design process include the nature of the linker, the density of 3-Fucosyllactose (B594375) moieties on the BSA scaffold, and the specific site of conjugation on the protein.

Modern approaches to the rational design of glycoconjugates consider several variables, such as the length of the saccharide chain, the ratio of carbohydrate to protein, the type of linker used, and the methods of conjugation. nih.gov For 3-FL-BSA, this involves selecting a linker that provides optimal spacing and flexibility for the 3-FL moiety to interact with its biological targets, such as lectins or antibodies, without steric hindrance from the protein backbone. The density of 3-FL on the BSA surface is another crucial factor; a multivalent presentation can significantly enhance the avidity of binding interactions compared to the monovalent glycan alone. nih.gov Chemical synthesis and enzymatic methods offer precise control over the structure of the glycan portion, ensuring homogeneity, which is a significant advantage over using polysaccharides isolated from natural sources. nih.gov

The choice of conjugation chemistry is paramount. Methods targeting specific amino acid residues on BSA, such as the primary amines of lysine (B10760008) residues, allow for the creation of conjugates with varying glycan loads. nih.gov The goal is to produce well-defined, homogenous batches of 3-FL-BSA, which is essential for reproducible experimental results and for clearly identifying structure-function relationships. nih.gov

Table 1: Parameters for the Rational Design of 3-FL-BSA Conjugates
Design ParameterObjectiveMethodological ApproachImpact on Research Utility
Glycan-to-Protein RatioControl the valency of the conjugate to modulate binding avidity.Varying the molar ratio of activated 3-FL to BSA during the conjugation reaction.Higher density can enhance binding to low-affinity receptors; lower density may be optimal for mimicking certain biological states.
Linker/Spacer ArmOptimize the presentation of the 3-FL moiety and minimize steric hindrance.Employing linkers of different lengths and chemical properties (e.g., polyethylene (B3416737) glycol - PEG). nih.govA flexible, hydrophilic spacer can improve accessibility for receptor binding and enhance solubility.
Conjugation ChemistryAchieve site-specific attachment for a homogenous product.Using N-hydroxysuccinimide (NHS) esters to target lysine residues or other chemistries for site-selective modification. nih.govEnsures batch-to-batch consistency and allows for precise structure-activity relationship studies.
Structural Integrity of 3-FLPreserve the native conformation of the oligosaccharide.Utilizing mild chemical or enzymatic ligation techniques.Maintains the specific epitope required for recognition by biological partners like lectins and antibodies.

Integration of Conjugates into Comprehensive Glycomics and Glycoproteomics Workflows

Glycomics and glycoproteomics aim to provide a systems-level understanding of the roles of glycans in biology by characterizing the entire complement of glycans (the glycome) and glycoproteins (the glycoproteome) in a cell or organism. nih.govescholarship.org 3-FL-BSA conjugates serve as invaluable tools within these analytical workflows, acting as standards, probes, and affinity reagents.

In glycoproteomic analyses, which often rely on mass spectrometry, well-defined neoglycoproteins like 3-FL-BSA can be used as standards to optimize analytical methods for identifying fucosylated structures. escholarship.orgyoutube.com Their known composition and structure help in calibrating instruments and validating complex data analysis pipelines.

A primary application of 3-FL-BSA is in glycan microarrays. researchgate.netrhodococcus.ca By immobilizing the conjugate onto a surface, researchers can create a high-throughput platform to screen for interactions with a wide range of biological molecules. researchgate.net This allows for the identification and characterization of novel 3-FL binding proteins, such as lectins, antibodies, or microbial adhesins, from complex biological samples. ejh.itbohrium.com Similarly, 3-FL-BSA can be used in enzyme-linked immunosorbent assays (ELISA) to quantify the presence of 3-FL-specific antibodies or to study competitive binding interactions. rhodococcus.cacellingtechnologies.com

Furthermore, the conjugate can be employed in affinity chromatography to isolate and enrich for 3-FL-binding proteins from cell lysates or biological fluids. The captured proteins can then be identified and quantified using proteomic techniques, providing insights into the biological pathways and networks regulated by 3-FL recognition.

Table 2: Applications of 3-FL-BSA in Glycomics and Glycoproteomics
TechniqueRole of 3-FL-BSA ConjugateResearch Finding/Output
Glycan MicroarrayImmobilized ligand to probe for binding partners. researchgate.netIdentification of novel lectins, antibodies, or pathogens that recognize the 3-FL structure.
Affinity ChromatographyStationary phase ligand for capturing binding proteins.Isolation and enrichment of 3-FL-interacting proteins for subsequent proteomic analysis.
Mass SpectrometryAnalytical standard for method development. escholarship.orgValidation of fragmentation patterns and retention times for fucosylated glycans.
Surface Plasmon Resonance (SPR)Immobilized ligand for kinetic analysis.Quantitative measurement of binding affinities (KD) and on/off rates for receptor interactions.
Enzyme-Linked Immunosorbent Assay (ELISA)Coating antigen for detecting specific antibodies. cellingtechnologies.comQuantification of immune responses against 3-FL; screening for competitive inhibitors.

Computational and Systems Biology Approaches for Predicting Conjugate Behavior and Interactions

Computational modeling and systems biology provide powerful in silico tools to complement experimental studies of 3-FL-BSA conjugates. ucsd.edu These approaches can predict the structural presentation of the 3-FL moieties on the BSA carrier and model their interactions with biological receptors, guiding rational design and interpreting experimental data. scielo.org.mx

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the 3-FL-BSA conjugate. tandfonline.comnih.gov Such simulations reveal how the 3-FL glycans are displayed on the protein surface, their flexibility, and their accessibility for binding. This information is critical for understanding how the multivalent presentation affects receptor engagement. Molecular docking studies can then predict the binding modes and estimate the binding affinities of the 3-FL moieties with specific protein targets, such as the capsid proteins of viruses or the carbohydrate-recognition domains of lectins. scielo.org.mxtandfonline.comnih.gov These computational predictions can identify key amino acid residues involved in the interaction, which can be subsequently validated through site-directed mutagenesis experiments.

From a systems biology perspective, the known interactions of 3-FL-BSA can be integrated into larger biological network models. ucsd.edu For instance, by identifying the cellular receptors that bind to the conjugate, researchers can map the downstream signaling pathways that are potentially modulated. This allows for the formulation of hypotheses about the systemic effects of 3-FL, such as its immunomodulatory roles, which can then be tested experimentally. nih.gov

Table 3: Computational and Systems Biology Tools for 3-FL-BSA Research
ApproachSpecific ApplicationPredicted Outcome/Insight
Molecular DockingPredicting the binding pose of 3-FL on a target receptor (e.g., lectin, viral protein). scielo.org.mxIdentification of key interacting residues and estimation of binding energy.
Molecular Dynamics (MD) SimulationModeling the conformational dynamics of the 3-FL-BSA conjugate in solution. tandfonline.comnih.govUnderstanding the spatial presentation and accessibility of 3-FL moieties on the BSA surface.
Quantum Mechanics (QM) CalculationsAnalyzing the electronic structure of the glycan-protein linkage.Detailed insight into the stability and nature of the covalent bond.
Network Biology/Pathway AnalysisMapping the identified binding partners of 3-FL-BSA onto cellular interaction networks. ucsd.eduHypothesizing the biological processes and signaling pathways modulated by 3-FL recognition.

Future Perspectives on the Role of Glycoconjugates in Advancing Glycoscience Methodologies

The continued development and application of well-defined glycoconjugates like 3-FL-BSA are set to drive significant advancements in glycoscience. Future efforts will likely focus on creating more complex and precisely engineered constructs to probe biological systems with even greater specificity. This includes the development of heteroglycan conjugates, where BSA is decorated with multiple, distinct glycan structures to study synergistic or competitive binding events that occur at the cell surface.

Advances in bioconjugation techniques will enable the creation of conjugates with precisely controlled orientation and spatial arrangement of glycans, better mimicking their natural presentation on glycoproteins and glycolipids. rhodococcus.ca The integration of 3-FL-BSA and similar tools with emerging technologies, such as single-cell glycomics and spatial glycoproteomics, will allow for an unprecedented view of the roles of specific glycans in cellular heterogeneity and tissue organization.

Furthermore, these glycoconjugates will continue to be instrumental in the development of glycan-focused therapeutics and vaccines. frontiersin.orgresearchgate.net By using 3-FL-BSA to understand the fundamentals of how fucosylated glycans are recognized by the immune system and by pathogens, researchers can design novel inhibitors of microbial adhesion or create vaccine candidates that elicit protective, glycan-specific immune responses. nih.govtandfonline.com The synergy between advanced synthesis, sophisticated analytics, and powerful computational modeling will ensure that glycoconjugates remain at the forefront of methodological innovation in glycoscience.

Q & A

Q. What structural characterization methods are critical for confirming the linkage of 3-FL to BSA?

To confirm the covalent linkage of 3-FL to BSA, researchers should employ NMR spectroscopy to identify anomeric proton signals (e.g., α(1–3)-linked Fuc at δ ~5.45–5.39) and verify glycosidic bond formation . Mass spectrometry (UPLC-MS) is essential for determining molecular weight shifts, such as detecting a 488.2 Da mass for 3-FL and observing adducts with BSA (e.g., m/z shifts corresponding to BSA-glycan conjugates) . Fluorescence quenching assays can also assess binding dynamics, where static quenching indicates stable ground-state complex formation between 3-FL derivatives and BSA .

Q. How can researchers distinguish 3-FL from other fucosyllactose isomers (e.g., 2′-FL) in complex mixtures?

Chromatographic separation (HPAEC-PAD or HPLC-CAD) resolves isomers based on retention times, while NMR chemical shift analysis differentiates α(1–3) vs. α(1–2) fucose linkages (e.g., α(1–3) Fuc anomeric protons at δ 5.45 vs. δ 5.28 for α(1–2)) . Enzymatic assays using α-L-fucosidases (e.g., Pedobacter sp. PbFuc) can selectively hydrolyze specific linkages, aiding structural confirmation .

Advanced Research Questions

Q. What experimental designs are optimal for probing the functional impact of 3-FL-BSA interactions in neuronal or gastrointestinal systems?

For neuronal studies, in vitro models (e.g., cerebral organoids) can assess 3-FL-BSA’s role in white matter development by measuring biomarkers like myelin basic protein (MBP) . In gastrointestinal research, ex vivo colon peristalsis assays (e.g., murine models) combined with calcium imaging or electrophysiology can evaluate 3-FL’s direct effects on smooth muscle contractility, independent of microbial activation . Include receptor-blocking agents (e.g., fucose-binding lectin inhibitors) to isolate tissue-specific interactions .

Q. How can metabolic pathways for 3-FL utilization by gut microbiota be mapped, and what contradictions exist in current data?

Transcriptomic analysis of Bifidobacterium strains (e.g., B. kashiwanohense APCKJ1) grown on 3-FL reveals upregulated genes (e.g., fucose permeases, kinases) . However, contradictions arise regarding bifidobacteria’s role in mediating 3-FL’s physiological effects: while some studies attribute intestinal motility modulation to direct neuronal interactions , others link 3-FL’s prebiotic activity to Bifidobacterium growth promotion . Resolve this via gnotobiotic mouse models comparing wild-type and microbiota-depleted cohorts .

Q. What methodological challenges arise in quantifying 3-FL-BSA binding affinity, and how can they be addressed?

Static quenching assays may overestimate binding constants due to inner-filter effects. Use time-resolved fluorescence to distinguish static vs. dynamic quenching . Isothermal titration calorimetry (ITC) provides direct thermodynamic data (ΔH, ΔS) but requires high-purity 3-FL-BSA conjugates. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets on BSA (e.g., Sudlow sites I/II) and validate with mutagenesis .

Q. How do structural variations in 3-FL (e.g., branching, fucose position) influence its bioactivity in tissue-specific contexts?

Q. How should researchers interpret conflicting data on 3-FL’s microbial dependence in functional studies?

Contradictions arise from model systems: in vitro colonic assays show 3-FL acts directly on neurons , while in vivo studies attribute effects to bifidobacterial metabolites (e.g., short-chain fatty acids) . Address this via metabolomic profiling of luminal contents and tissue-specific RNA-seq to disentangle host-microbe crosstalk .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 3-FL-BSA in multi-omics datasets?

Multivariate analysis (PLS-DA or OPLS) integrates transcriptomic, metabolomic, and proteomic data to identify dose-responsive pathways. For non-linear responses (e.g., biphasic contractility curves), use sigmoidal curve fitting (Hill equation) to model EC₅₀ values .

Methodological Best Practices

Q. What quality control steps are critical for synthesizing and validating 3-FL-BSA conjugates?

  • Purity verification : ≥94% 3-FL via HPAEC-PAD, with contaminants (e.g., difucosyllactose) quantified .
  • Linkage stability : Assess conjugate integrity under physiological conditions (pH 5.0–7.4, 37°C) using SDS-PAGE and MALDI-TOF .
  • Batch consistency : Standardize fucosyltransferase activity (e.g., α1–3-specific enzymes from Pedobacter sp.) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.